1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the ethyl linker and subsequent coupling with the methoxyphenyl-pyrrolidinone moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group in the pyrrolidinone ring.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the pyrrolidinone ring can produce hydroxypyrrolidine derivatives.
Scientific Research Applications
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidinone ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-1-yl)ethyl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the methoxy group on the phenyl ring.
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a chlorine substituent instead of a methoxy group.
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a hydroxyl group on the phenyl ring.
Uniqueness
The presence of the methoxy group on the phenyl ring in 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can significantly influence its chemical reactivity, biological activity, and overall properties compared to similar compounds
Properties
IUPAC Name |
1-(2-indol-1-ylethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-19-8-6-18(7-9-19)26-15-17(14-21(26)27)24-22(28)23-11-13-25-12-10-16-4-2-3-5-20(16)25/h2-10,12,17H,11,13-15H2,1H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRZSYOUKBLXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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